molecular formula C19H23N3O3S2 B2715261 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide CAS No. 1260948-71-7

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide

Cat. No.: B2715261
CAS No.: 1260948-71-7
M. Wt: 405.53
InChI Key: BVNHZSMXKQVJJF-UHFFFAOYSA-N
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Description

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide is a complex organic compound with a unique structure that combines elements of thiophene, pyrimidine, and thieno rings

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-13(2)5-8-20-16(23)12-22-15-7-11-27-17(15)18(24)21(19(22)25)9-6-14-4-3-10-26-14/h3-4,7,10-11,13,17H,5-6,8-9,12H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUKRPUHRQQEJZ-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C[N+]1=C2C=CSC2C(=O)N(C1=O)CCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N3O3S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyrimidine intermediates, which are then subjected to cyclization reactions to form the thieno[3,2-d]pyrimidine core. The final step involves the acylation of the core structure with N-(3-methylbutyl)acetamide under controlled conditions, such as specific temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Key Synthetic Steps:

  • Formation of Thieno[3,2-d]pyrimidine : Cyclocondensation reactions involving thiophene and acylating agents.
  • Acetylation : Final acetylation step to yield the target compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

Findings:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Enterococcus faecium, particularly resistant strains.
  • Fungal Activity : Shows antifungal activity against Candida species including drug-resistant strains.

Table 1: Antimicrobial Activity Summary

Microbial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus8Significant
Enterococcus faecium8Significant
Candida auris< 16Moderate
Klebsiella pneumoniae>64No activity

Anticancer Activity

The compound has been investigated for its cytotoxic effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer).

Research Findings:

Studies reveal that it induces apoptosis and causes cell cycle arrest in the G1 phase.

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
A54915Apoptosis induction
Caco-220Cell cycle arrest (G1 phase)

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications to the thieno[3,2-d]pyrimidine core significantly influence biological activity. Key observations include:

  • Substitution Patterns : Electron-withdrawing groups on the phenyl ring enhance antimicrobial potency.
  • Alkyl Chain Length : Variations in the thiophene-linked alkyl chain affect both antimicrobial and anticancer activities.

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Efficacy :
    • Conducted against multiple resistant strains of bacteria.
    • Results showed a consistent MIC of 8 µg/mL for resistant Staphylococcus aureus.
  • Study on Anticancer Properties :
    • Investigation into its effects on A549 and Caco-2 cell lines demonstrated significant cytotoxicity with IC50 values indicating effective therapeutic potential.

Mechanism of Action

The mechanism of action of 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings, such as thiophene-2-carboxamide.

    Pyrimidine derivatives: Compounds like 2,4-dioxo-1,2,3,4-tetrahydropyrimidine.

    Thieno[3,2-d]pyrimidine derivatives: Similar compounds with variations in the substituents on the thieno[3,2-d]pyrimidine core.

Uniqueness

What sets 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide apart is its unique combination of functional groups and ring structures, which confer distinct chemical and physical properties

Biological Activity

The compound 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide is a complex organic molecule that belongs to the thieno[3,2-d]pyrimidine class. Its unique structure incorporates a thiophene ring and various functional groups, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C22H21N3O3S2
  • Molecular Weight : 439.55 g/mol
  • CAS Number : 1261018-08-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its antimicrobial , anti-inflammatory , and antitumor properties.

Antimicrobial Activity

Several derivatives of thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antimicrobial properties. For instance:

  • A study reported that compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
CompoundActivity AgainstReference
Thieno[2,3-d]pyrimidine derivativesStaphylococcus aureus
Thieno[2,3-d]pyrimidine derivativesEscherichia coli

Anti-inflammatory Activity

Research has indicated that thieno[2,3-d]pyrimidine derivatives can exhibit anti-inflammatory effects. One study highlighted the synthesis of these compounds and their evaluation for anti-inflammatory and analgesic activities . The compounds were tested in vivo and showed promising results in reducing inflammation.

Antitumor Activity

The compound's potential as an antitumor agent has also been investigated. Molecular docking studies suggest that it may inhibit certain enzymes involved in tumor progression. For example:

  • The study highlighted the interaction of thieno[2,3-d]pyrimidine derivatives with targets like tyrosinase and histone deacetylases (HDACs), which are crucial in cancer biology .

Case Studies

  • Synthesis and Evaluation of Thieno[2,3-d]Pyrimidines : In a comprehensive study, researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their biological activities. The most promising compound demonstrated significant inhibition of tyrosinase activity with an IC50 value indicating strong potential as a therapeutic agent .
  • Molecular Docking Studies : Another study employed molecular docking techniques to assess the binding affinity of these compounds to target proteins involved in cancer metabolism. The results indicated that certain modifications to the thieno[2,3-d]pyrimidine scaffold could enhance its binding affinity and biological activity .

Q & A

Q. Example Table: Reaction Conditions for Key Steps

StepReagents/ConditionsYield Range
CyclocondensationThiophenethylamine, urea, acetic acid, 90°C60–75%
AmidationEDCI, HOBt, DMF, RT, 12h70–85%

Advanced Question: How can computational methods enhance the design of analogs with improved CNS permeability?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) and molecular dynamics simulations to predict physicochemical properties:

  • LogP and Solubility: Use COSMO-RS or Schrödinger’s QikProp to optimize lipophilicity (target LogP < 3) and hydrogen-bonding capacity. For example, substituents like 3-methylbutyl may reduce polarity while maintaining solubility in CNS-targeted formulations .
  • Blood-Brain Barrier (BBB) Penetration: Apply machine learning models (e.g., BBB Predictor) trained on datasets of known CNS drugs. Adjust substituents on the thiophene or pyrimidinone rings to enhance passive diffusion .
  • Reactivity Prediction: Employ reaction path search algorithms (e.g., AFIR) to identify stable intermediates and avoid degradation pathways during synthesis .

Basic Question: What analytical techniques are essential for structural validation?

Methodological Answer:

  • NMR Spectroscopy: Assign signals using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). Key peaks:
    • Thiophene protons: δ 6.8–7.5 ppm (multiplet) .
    • Pyrimidinone carbonyls: δ 165–170 ppm in ¹³C NMR .
  • X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding between acetamide and pyrimidinone groups). Use SHELX or Olex2 for refinement .
  • Mass Spectrometry: High-resolution ESI-MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced Question: How to resolve contradictions in biological activity data across assay platforms?

Methodological Answer:

  • Assay Validation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based functional assays). For example, discrepancies in IC₅₀ values may arise from membrane permeability differences .
  • Metabolic Stability Testing: Incubate the compound with liver microsomes (human/rodent) to identify metabolites that interfere with activity. Use LC-MS/MS for quantification .
  • Statistical Analysis: Apply multivariate regression to isolate variables (e.g., serum concentration in cell media) causing variability. Replicate experiments with n ≥ 3 and report SEM .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation or skin contact .
  • First Aid:
    • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
    • Skin Contact: Wash with soap/water for 15 minutes; monitor for irritation .

Advanced Question: How to troubleshoot low yields in scale-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real-time (e.g., reagent addition rate) .
  • Mixer-Settler Reactors: Improve mass transfer in biphasic reactions (e.g., aqueous/organic) by optimizing agitation speed (500–1000 rpm) .
  • Purification: Switch from column chromatography to recrystallization (e.g., ethanol/water) for higher throughput. Validate purity via HPLC (C18 column, 90:10 H₂O/MeCN gradient) .

Basic Question: What solvent systems are optimal for solubility testing?

Methodological Answer:

  • Primary Solvents: DMSO (stock solutions), followed by dilution in PBS (pH 7.4) or cell culture media. Test solubility via nephelometry .
  • Co-Solvents: For low aqueous solubility (<1 mg/mL), use cyclodextrins (e.g., HP-β-CD) or PEG-400 (≤10% v/v) to enhance dispersion .

Advanced Question: How to design structure-activity relationship (SAR) studies for this scaffold?

Methodological Answer:

  • Core Modifications: Synthesize analogs with variations at:
    • Position 3: Replace thiophenethyl with furan- or pyridine-based groups to assess electronic effects .
    • Acetamide Side Chain: Test branched (e.g., 2-methylbutyl) vs. linear alkyl chains for steric impact on target binding .
  • Data Analysis: Use partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett σ, π charges) with bioactivity .

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